molecular formula C14H12N2O4 B8706149 benzyl N-(2-nitrophenyl)carbamate CAS No. 23091-35-2

benzyl N-(2-nitrophenyl)carbamate

Cat. No. B8706149
Key on ui cas rn: 23091-35-2
M. Wt: 272.26 g/mol
InChI Key: LGFRPSBWXQHKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06630598B2

Procedure details

1.89 g of sodium hydride (60% content) was suspended in 23.76 g of tetrahydrofuran and cooled with ice. To the obtained suspension, 23.1 g of a tetrahydrofuran solution containing 3.00 g of 2-nitroaniline was dropwise added over 1 hr, stirred for 10 minutes, allowed to stand at room temperature and stirred for 30 minutes. To the obtained mixture, 11.12 g of a 33% toluene solution containing benzyloxycarbonyl chloride was added dropwise over 1 hr at room temperature and stirred for 2 hours. To the reaction mixture, water was added at room temperature and extracted, and separated. The obtained organic layer was washed with water and analyzed by high performance liquid chromatography to find the yield of the desired product was 90%.
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23.76 g
Type
solvent
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
23.1 g
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=1[NH2:8])([O-:5])=[O:4].C1(C)C=CC=CC=1.[CH2:20]([O:27][C:28](Cl)=[O:29])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>O1CCCC1.O>[CH2:20]([O:27][C:28]([NH:8][C:7]1[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=1[N+:3]([O-:5])=[O:4])=[O:29])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.89 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Step Three
Name
Quantity
23.76 g
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
Quantity
23.1 g
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
ADDITION
Type
ADDITION
Details
was dropwise added over 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
was added dropwise over 1 hr at room temperature
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The obtained organic layer was washed with water

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)NC1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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